Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate is an organic compound with the molecular formula C13H22N2O3. It is known for its unique spirocyclic structure, which consists of a spiro-connected piperidine and pyrrolidine ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate can be synthesized through the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere with the addition of an acid catalyst . The reaction conditions often involve maintaining a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It serves as a precursor for various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-6-13(10(15)16)4-7-14-8-5-13/h14H,4-9H2,1-3H3 |
InChI Key |
PMAKSZXCESYTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1=O)CCNCC2 |
Origin of Product |
United States |
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